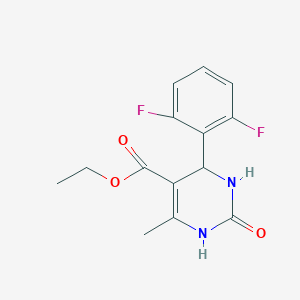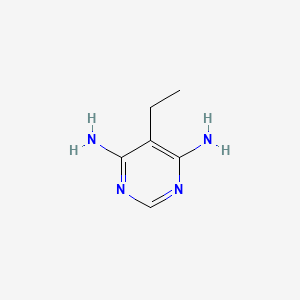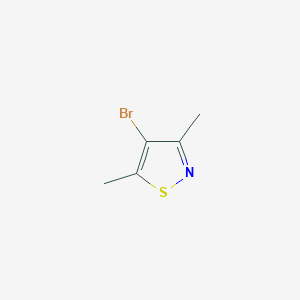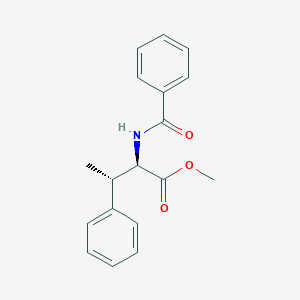
Fmoc-a-methyl-L-Isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-a-methyl-L-Isoleucine: is a derivative of the amino acid isoleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group is a widely used protecting group for the amino function in peptide synthesis due to its stability under basic conditions and ease of removal under mildly acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-a-methyl-L-Isoleucine typically involves the protection of the amino group of a-methyl-L-isoleucine with the Fmoc group. This can be achieved through the reaction of a-methyl-L-isoleucine with Fmoc chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are generally mild, and the product is purified through standard techniques such as crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for maximum yield and purity, and the product is typically purified using high-performance liquid chromatography (HPLC) to ensure it meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-a-methyl-L-Isoleucine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under mildly acidic conditions, allowing the free amino group to participate in further reactions.
Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for peptide bond formation.
Major Products: The primary products formed from these reactions are peptides and oligopeptides, which can be further modified or used in various applications .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-a-methyl-L-Isoleucine is used as a building block in the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides with a-methylated amino acids, which can enhance the stability and bioactivity of the peptides .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. These peptides can serve as probes or inhibitors in various biochemical assays .
Medicine: Peptides containing this compound are explored for their potential therapeutic applications. They can be used in the development of peptide-based drugs, particularly those targeting specific proteins or pathways involved in diseases .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents. It is also used in the development of new materials and biomolecules with specific properties .
Comparación Con Compuestos Similares
Similar Compounds:
Fmoc-L-Isoleucine: Similar to Fmoc-a-methyl-L-Isoleucine but without the methyl group on the alpha carbon.
Fmoc-N-methyl-L-Isoleucine: Another derivative with a methyl group on the nitrogen atom.
Uniqueness: this compound is unique due to the presence of the methyl group on the alpha carbon, which can enhance the stability and bioactivity of the peptides synthesized using this compound. This modification can also influence the conformation and properties of the resulting peptides, making them suitable for specific applications .
Propiedades
Fórmula molecular |
C22H25NO4 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylpentanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-4-14(2)22(3,20(24)25)23-21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t14-,22-/m0/s1 |
Clave InChI |
TZBPFKBKTDHMEU-FPTDNZKUSA-N |
SMILES isomérico |
CC[C@H](C)[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CCC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B12848393.png)


![Furo[3,2-d]pyrimidine-2-methanamine](/img/no-structure.png)




![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12848450.png)



